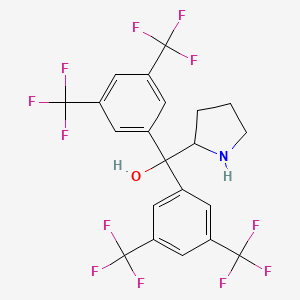

Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol is a complex organic compound known for its unique chemical structure and properties. It is often used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol has several applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including cyclocondensation and aza-Michael reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism by which Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy and stabilizing transition states .

Comparison with Similar Compounds

Similar Compounds

- ®-α,α-Bis(3,5-bis(trifluoromethyl)phenyl)-2-pyrrolidinemethanol

- (S)-α,α-Bis(3,5-bis(trifluoromethyl)phenyl)-2-pyrrolidinemethanol

Uniqueness

Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol is unique due to its specific trifluoromethyl groups and pyrrolidine ring, which confer distinct chemical properties and reactivity. These features make it particularly valuable in catalysis and organic synthesis .

Biological Activity

Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, also known as (R)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by multiple trifluoromethyl groups and a pyrrolidine moiety, suggests a range of biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its potential therapeutic applications.

- Molecular Formula : C21H15F12NO

- Molecular Weight : 525.33 g/mol

- CAS Number : 948595-00-4

- Physical State : Solid at room temperature

Synthesis

The synthesis of (R)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol involves several steps that typically include the formation of the pyrrolidine ring followed by the introduction of the bis(trifluoromethyl)phenyl groups. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.56 | Inhibition of tubulin polymerization |

| MDA-MB-435 (Breast Cancer) | <0.01 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 0.229 | Cell cycle arrest at G0/G1 phase |

These results indicate that the compound not only inhibits cell growth but also promotes apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

The mechanism by which (R)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol exerts its biological effects involves:

- Tubulin Inhibition : The compound disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .

- Caspase Activation : Treatment with this compound has shown to significantly activate caspase pathways in cancer cells, indicating its role in programmed cell death .

Case Studies

- Case Study 1 : A study involving A549 cells demonstrated that treatment with (R)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol resulted in a dose-dependent increase in nuclear condensation and caspase activation. At concentrations of 50 and 100 nM, there was a 1.5 to 3-fold increase in caspase activity compared to untreated controls .

- Case Study 2 : In another investigation focusing on MDA-MB-435 cells, the compound exhibited an IC50 value of 0.229 µM, showcasing its potent antiproliferative activity and ability to induce apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol?

A common approach involves refluxing precursor ligands (e.g., trifluoromethyl-substituted aryl aldehydes) with pyrrolidine derivatives in methanol, followed by recrystallization from dichloromethane. For example, analogous manganese(III) complexes were synthesized via 4-hour reflux with triethylamine as a base, yielding >85% after recrystallization . Fluorinated aromatic components may require inert conditions due to their electron-withdrawing nature .

Q. What safety precautions are critical when handling this compound?

The trifluoromethyl groups and pyrrolidine moiety pose risks of skin/eye irritation (H315, H319) and respiratory irritation (H335). Use PPE (gloves, goggles), work under fume hoods, and avoid open flames due to potential decomposition products. Store at 4–8°C to maintain stability .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- IR spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .

- Mass spectrometry (EI) confirms molecular weight, with fragmentation patterns reflecting pyrrolidine and trifluoromethylphenyl groups .

- NMR (¹H/¹⁹F) resolves stereochemistry; trifluoromethyl groups show distinct ¹⁹F signals near -60 ppm .

Q. How can purity be ensured during synthesis?

Recrystallization from dichloromethane/methanol mixtures (slow evaporation) achieves >95% purity. HPLC with C18 columns (acetonitrile/water gradient) monitors impurities, while TLC (silica, hexane:ethyl acetate 3:1) tracks reaction progress .

Advanced Research Questions

Q. How do computational methods enhance reaction design for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in electrophilic substitutions. Reaction path searches combined with experimental feedback loops optimize conditions (e.g., solvent, temperature) for novel fluorinated products . For example, ICReDD’s workflow reduced reaction development time by 40% in analogous systems .

Q. What role do trifluoromethyl groups play in modulating reactivity?

The electron-withdrawing trifluoromethyl groups increase electrophilicity at the aryl ring, favoring nucleophilic aromatic substitution. Steric hindrance from the 3,5-substitution directs reactions to para positions. Fluorine’s inductive effect also stabilizes intermediates in cross-coupling reactions .

Q. How can stereochemical control be achieved during synthesis?

Chiral pyrrolidine derivatives (e.g., (S)-configured centers) require enantioselective catalysis. Asymmetric transfer hydrogenation with Ru(II)-TsDPEN catalysts achieves >90% ee in related pyrrolidinemethanol systems . X-ray crystallography confirms absolute configuration .

Q. What strategies elucidate biological interactions of this compound?

- Molecular docking predicts binding to enzymes (e.g., kinases) via hydrogen bonding with the hydroxyl group and hydrophobic interactions with trifluoromethylphenyl moieties .

- Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) for protein targets, while SAR studies modify the pyrrolidine ring to optimize activity .

Properties

IUPAC Name |

bis[3,5-bis(trifluoromethyl)phenyl]-pyrrolidin-2-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F12NO/c22-18(23,24)12-4-10(5-13(8-12)19(25,26)27)17(35,16-2-1-3-34-16)11-6-14(20(28,29)30)9-15(7-11)21(31,32)33/h4-9,16,34-35H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXPGQOGEYWAKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F12NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.